BMS-694153 is classified as a small molecule drug candidate. It belongs to the category of peptide receptor antagonists, specifically targeting the calcitonin gene-related peptide receptor. The compound's development was motivated by the need for effective treatments for conditions such as migraine and cluster headaches, where the calcitonin gene-related peptide plays a significant role in pathophysiology.
The synthesis of BMS-694153 involves multiple steps, utilizing various organic synthesis techniques. The initial synthetic route often includes:
BMS-694153 features a complex molecular structure characterized by multiple functional groups that enhance its binding affinity to the calcitonin gene-related peptide receptor. The compound's molecular formula is CHNO, with a molecular weight of approximately 430.52 g/mol.
The structure includes:
X-ray crystallography has been utilized to elucidate its three-dimensional structure, confirming the spatial arrangement of atoms critical for receptor interaction .
BMS-694153 undergoes several key chemical reactions during its synthesis:
These reactions are typically monitored using techniques such as thin-layer chromatography and mass spectrometry to ensure purity and yield at each stage .
BMS-694153 acts as an antagonist at the calcitonin gene-related peptide receptor. By binding to this receptor, it inhibits the action of calcitonin gene-related peptide, which is known to mediate pain signaling pathways in conditions like migraines.
The mechanism involves:
Data from preclinical studies indicate that BMS-694153 effectively reduces pain responses in animal models, supporting its potential application in treating migraine disorders .
BMS-694153 exhibits several notable physical and chemical properties:
Thermal analysis techniques like differential scanning calorimetry have been employed to assess thermal stability and phase transitions .
BMS-694153 holds significant promise for various scientific applications:
Calcitonin gene-related peptide (CGRP) is a 37-amino-acid neuropeptide widely distributed throughout the central and peripheral nervous systems. During migraine attacks, CGRP is released from trigeminal ganglion neurons, triggering vasodilation of meningeal blood vessels and promoting neurogenic inflammation. This peptide binds to a complex receptor comprising three subunits: calcitonin receptor-like receptor (CLR), receptor activity-modifying protein 1 (RAMP1), and receptor component protein (RCP). Activation of this receptor complex initiates cAMP-mediated signaling cascades that perpetuate pain transmission and sensitization of trigeminovascular pathways [5]. Clinical evidence confirms elevated CGRP levels in jugular venous blood during migraine attacks, and exogenous CGRP infusion can trigger migraine-like attacks in susceptible individuals [3] [5]. The centrality of CGRP in migraine pathophysiology makes it a compelling target for therapeutic intervention.
Table 1: Key Pathophysiological Roles of CGRP in Migraine
Biological Process | Mechanism in Migraine | Therapeutic Implication |
---|---|---|
Vasodilation | Cranial blood vessel dilation via cAMP signaling | Target for non-vasoconstrictive therapies |
Neurogenic Inflammation | Plasma protein extravasation in dura mater | Disruption prevents peripheral sensitization |
Central Sensitization | Enhanced pain transmission in trigeminal nucleus | Reduced headache intensity and cutaneous allodynia |
Autonomic Symptoms | Activation of brainstem pathways | Mitigation of nausea/phonophobia/photophobia |
The development of CGRP receptor antagonists represents a paradigm shift in migraine therapeutics, moving away from vasoconstriction-based mechanisms. Early proof-of-concept emerged with intravenous olcegepant (BIBN4096BS), which demonstrated clinical efficacy but was unsuitable for widespread use due to poor oral bioavailability and chemical instability [4]. First-generation oral antagonists like telcagepant (MK-0974) reached Phase III trials but were discontinued due to hepatotoxicity concerns, attributed to their structural reliance on benzimidazole scaffolds with significant cytochrome P450 interactions [1] [9]. Subsequent research focused on optimizing molecular scaffolds to improve safety profiles while maintaining receptor affinity. This led to diverse chemotypes including urethanamides, aspartates, succinates, and pyridine derivatives, each addressing specific limitations of earlier compounds [1] [6]. The evolution culminated in second-generation gepants (rimegepant, ubrogepant) and monoclonal antibodies, validating CGRP antagonism as a clinically viable strategy.
Table 2: Structural Evolution of CGRP Receptor Antagonists
Generation | Representative Compounds | Core Structural Features | Limitations |
---|---|---|---|
First (Pioneer) | Olcegepant | Peptidomimetic, dihydroquinazolinone | Intravenous only, poor stability |
Second (Early Oral) | Telcagepant | Benzimidazole, fluorophenyl | Hepatotoxicity, CYP3A4 inhibition |
Third (Optimized) | BMS-694153 | Indazole, fused pyridine | Nasal bioavailability (oral poor) |
Fourth (Clinical) | Rimegepant, Ubrogepant | Pyridine, piperidine | Improved oral bioavailability |
Despite advances in migraine therapeutics, significant limitations persisted in the mid-2000s. Triptans, while effective for many patients, carry cardiovascular contraindications and exhibit inconsistent response rates (~30% achieve pain freedom at 2 hours) [6]. Non-specific preventives like topiramate cause cognitive disturbances in >20% of users, leading to high discontinuation rates [10]. BMS-694153 was specifically designed to address three critical unmet needs:
The compound emerged from systematic structure-activity relationship (SAR) studies at Bristol-Myers Squibb, where researchers optimized lead compounds with modest potency (Ki >100 nM) and poor solubility. BMS-694153 achieved sub-nanomolar receptor affinity (Ki = 0.07 nM) while maintaining exceptional solubility—properties previously difficult to reconcile in a single molecule [9].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2